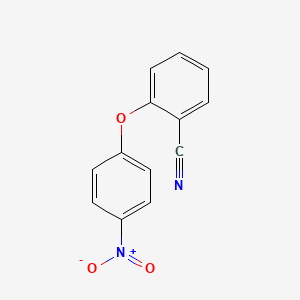

2-(4-Nitrophenoxy)benzonitrile

Description

BenchChem offers high-quality 2-(4-Nitrophenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Nitrophenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H8N2O3 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

2-(4-nitrophenoxy)benzonitrile |

InChI |

InChI=1S/C13H8N2O3/c14-9-10-3-1-2-4-13(10)18-12-7-5-11(6-8-12)15(16)17/h1-8H |

InChI Key |

QOYQYHIVFHLNEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

2-(4-Nitrophenoxy)benzonitrile molecular weight and formula

Advanced Synthesis, Characterization, and Application Protocols

Part 1: Executive Summary & Chemical Identity

2-(4-Nitrophenoxy)benzonitrile is a critical diaryl ether intermediate used primarily in the synthesis of high-performance polyimides and as a scaffold in medicinal chemistry. Its structural core—a benzonitrile ring linked via an ether bridge to a para-nitrobenzene—combines the electrophilic versatility of the nitrile group with the reducible potential of the nitro group. This dual functionality makes it an ideal precursor for 2-(4-aminophenoxy)benzonitrile , a monomer essential for synthesizing thermally stable polymers and bioactive pharmacophores.

Chemical Identity Table[1][2][3][4]

| Property | Specification |

| IUPAC Name | 2-(4-Nitrophenoxy)benzonitrile |

| CAS Registry Number | 148901-61-5 |

| Molecular Formula | |

| Molecular Weight | 240.21 g/mol |

| SMILES | N#Cc1ccccc1Oc2ccc(cc2)[O-] |

| InChI Key | Unique identifier derived from structure |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetone, Chloroform; Insoluble in Water |

Part 2: Synthesis & Manufacturing Protocols

To ensure high yield and purity, the synthesis of 2-(4-Nitrophenoxy)benzonitrile is best approached via Nucleophilic Aromatic Substitution (

Mechanistic Rationale (The "Why")

-

Nucleophile Selection: 2-Hydroxybenzonitrile is deprotonated to form a phenoxide. The nitrile group at the ortho position exerts an electron-withdrawing effect, slightly decreasing the nucleophilicity of the phenoxide but ensuring stability.

-

Electrophile Selection: 1-Fluoro-4-nitrobenzene is preferred over the chloro-analog because the high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex), significantly accelerating the reaction rate in

processes. -

Regioselectivity: The reaction is highly selective for the halogenated position on the nitrobenzene ring due to the strong activation provided by the para-nitro group.

Experimental Protocol:

Coupling

Reagents:

-

2-Hydroxybenzonitrile (1.0 eq)

-

1-Fluoro-4-nitrobenzene (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-hydroxybenzonitrile (10 mmol) in dry DMF (20 mL). Add anhydrous

(20 mmol). -

Formation of Nucleophile: Stir the mixture at room temperature for 30 minutes. The solution will likely change color (often yellow/orange) as the phenoxide anion is generated.

-

Addition: Add 1-fluoro-4-nitrobenzene (11 mmol) dropwise or in small portions.

-

Reaction: Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 3:1) or HPLC.[5]

-

Work-up: Cool the mixture to room temperature. Pour slowly into crushed ice/water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

Purification: Filter the precipitate, wash copiously with water to remove DMF and inorganic salts. Recrystallize from ethanol or a toluene/hexane mixture to obtain analytical grade crystals.

Part 3: Visualization of Reaction Pathways

The following diagrams illustrate the synthesis logic and the downstream utility of the molecule.

Diagram 1: Synthesis Mechanism (

)

Caption: Step-by-step

Diagram 2: Downstream Applications

Caption: Key transformation pathways converting the target molecule into high-value industrial and pharmaceutical materials.

Part 4: Applications & Strategic Value

1. High-Performance Polymers (Polyimides)

The primary industrial application of 2-(4-Nitrophenoxy)benzonitrile lies in its reduction to 2-(4-aminophenoxy)benzonitrile . This amine is a "kinked" monomer used to synthesize polyimides with:

-

Enhanced Solubility: The ether linkage and the ortho-nitrile substituent disrupt the rigid packing of polymer chains, improving solubility in organic solvents without sacrificing thermal stability.

-

Thermal Resistance: These polymers often exhibit glass transition temperatures (

) exceeding 250°C.

2. Pharmaceutical Intermediates

The diaryl ether motif is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The structural geometry mimics the ATP-binding pocket of certain kinases.

-

Metabolic Stability: The ether linkage is resistant to metabolic hydrolysis compared to esters or amides.

Part 5: Safety & Handling (MSDS Highlights)

-

Hazards: Classified as Irritant (Skin/Eye) and Harmful if Swallowed. The nitrile group poses a potential risk of cyanide release under extreme acidic/thermal decomposition, though the molecule itself is stable.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids.

References

-

National Institute of Standards and Technology (NIST). Benzonitrile, 2-nitro- (Isomer Comparison & Data). NIST Chemistry WebBook. Available at: [Link]

-

PubChem. 4-(4-Nitrophenoxy)benzonitrile (Isomer Analog Data). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution. Org.[6][5][7] Synth. Available at: [Link]

Sources

- 1. 4-[2-Cyano-2-(4-nitrophenyl)ethyl]benzonitrile | C16H11N3O2 | CID 82141043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Benzonitrile, 2-(4-methylphenoxy)-5-nitro- (C14H10N2O3) [pubchemlite.lcsb.uni.lu]

- 3. 3-Nitro-4-(4-propylphenoxy)benzonitrile | C16H14N2O3 | CID 23764767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-4-nitrobenzonitrile | C7H4N2O3 | CID 286148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

SMILES string for 2-(4-Nitrophenoxy)benzonitrile

Molecular Architecture, Synthesis, and Cheminformatics Applications

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Nitrophenoxy)benzonitrile , a diaryl ether scaffold critical in medicinal chemistry. Often utilized as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and kinase inhibitors, this molecule represents a classic example of an electron-deficient aromatic system. This document details its cheminformatics identifiers (SMILES/InChI), a robust synthetic protocol via Nucleophilic Aromatic Substitution (

Part 1: Molecular Informatics & Identifiers[1]

The precise digital representation of chemical structures is fundamental for high-throughput screening and QSAR modeling. Below are the verified identifiers for 2-(4-Nitrophenoxy)benzonitrile.

SMILES String Analysis

The Simplified Molecular Input Line Entry System (SMILES) for this compound encodes the connectivity of two benzene rings linked by an ether oxygen, with specific regiochemistry (ortho-nitrile and para-nitro substitutions).

Canonical SMILES:

Isomeric SMILES:

SMILES Parsing Logic:

-

N#C: Represents the nitrile group (Cyano) with a triple bond.

-

c1ccccc1: Denotes the first aromatic ring (Ring A). The nitrile is implicitly at position 1.

-

O: The ether linkage attached at position 2 of Ring A.

-

c2ccc(...)cc2: The second aromatic ring (Ring B).

-

([O-]): The nitro group at the para-position (position 4 relative to the ether link) of Ring B.

Physicochemical Properties (Predicted)

| Property | Value | Rationale |

| Molecular Formula | Core stoichiometry.[1] | |

| Molecular Weight | 240.21 g/mol | Calculated from atomic weights. |

| LogP (Octanol/Water) | ~3.2 - 3.5 | Lipophilic due to bis-aryl nature. |

| H-Bond Donors | 0 | Lack of -OH or -NH groups. |

| H-Bond Acceptors | 4 | Nitrile (1), Ether (1), Nitro (2). |

| Rotatable Bonds | 2 | Ether linkage allows conformational flexibility. |

Part 2: Synthetic Architecture ( Protocol)

The synthesis of 2-(4-Nitrophenoxy)benzonitrile relies on Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction involves the attack of the 4-nitrophenoxide anion (nucleophile) on 2-fluorobenzonitrile (electrophile).

-

Activation: The nitrile group (-CN) at the ortho position of the fluorobenzene strongly withdraws electron density, lowering the energy of the LUMO and making the C-F carbon susceptible to attack.

-

Intermediate: A Meisenheimer complex is formed, stabilized by the resonance of the nitrile group.

-

Elimination: Fluoride (

) is ejected, restoring aromaticity and yielding the diaryl ether.

Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and the logical flow of the synthesis.

Figure 1:

Experimental Protocol

Safety Note: Nitriles are toxic. 4-Nitrophenol is a skin irritant. Perform all operations in a fume hood.

Step-by-Step Methodology:

-

Reagent Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.53 g, 11.0 mmol, 1.1 eq) in anhydrous DMF (Dimethylformamide, 15 mL).

-

Add Potassium Carbonate (

, 2.76 g, 20.0 mmol, 2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion (color change to yellow/orange is observed).

-

-

Addition of Electrophile:

-

Add 2-fluorobenzonitrile (1.21 g, 10.0 mmol, 1.0 eq) to the reaction mixture. Note: 2-Fluorobenzonitrile is preferred over the chloro- analog due to the higher electronegativity of fluorine, which accelerates the

rate-determining step.

-

-

Reaction:

-

Heat the mixture to 90°C under an inert atmosphere (

or Ar) for 4–6 hours. -

Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting phenol spot should disappear.

-

-

Workup & Isolation:

-

Cool the mixture to room temperature.

-

Pour the reaction mass slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

Filter the precipitate and wash copiously with water to remove DMF and excess base.

-

Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/Water mixture to yield pale yellow crystals.

-

Part 3: Structural Validation (Spectroscopy)

To ensure the integrity of the synthesized molecule, the following spectroscopic signatures must be verified.

Proton NMR ( H NMR)

The spectrum will show two distinct aromatic systems.

-

Ring A (Benzonitrile side): Four protons.[2] The proton ortho to the ether linkage (H-3) will be a doublet/multiplet upfield relative to the others due to the shielding effect of the oxygen. The proton ortho to the nitrile (H-6) will be the most deshielded on this ring.

-

Ring B (Nitro side): An

system characteristic of para-substitution.- ~8.2 ppm (d, 2H): Protons ortho to the Nitro group (highly deshielded).

- ~7.1 ppm (d, 2H): Protons ortho to the Ether oxygen (shielded).

Infrared Spectroscopy (FT-IR)

-

~2230 cm

-

~1520 & 1340 cm

-

~1240 cm

Part 4: Cheminformatics & Drug Design

SMILES Tokenization Tree

Understanding how cheminformatics software parses this molecule is crucial for database management. The Graphviz diagram below visualizes the SMILES string as a syntax tree.

Figure 2: Hierarchical decomposition of the SMILES string showing functional group connectivity.

Scaffold Utility

This molecule serves as a "privileged scaffold" in drug discovery. The diaryl ether motif is resistant to metabolic hydrolysis compared to esters. The nitrile group provides a handle for further transformation into:

-

Amidines: Via Pinner reaction (potential serine protease inhibitors).

-

Tetrazoles: Via reaction with sodium azide (bioisostere for carboxylic acids in Angiotensin II receptor blockers).

References

-

PubChem Compound Summary. (2025). Benzonitrile, 2-(4-nitrophenoxy)-.[3] National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Diaryl Ethers via Activated

Topic: Reaction of 2-fluorobenzonitrile with 4-nitrophenol protocol Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Target Synthesis: 2-(4-nitrophenoxy)benzonitrile

Methodology: Base-Mediated Nucleophilic Aromatic Substitution (

Executive Summary

This guide details the protocol for coupling 2-fluorobenzonitrile with 4-nitrophenol . This reaction represents a classic yet highly optimized example of Nucleophilic Aromatic Substitution (

Key Technical Insight: The use of fluorine as the leaving group is critical. In

Mechanistic Principles & Experimental Strategy

The "Element Effect" in

Researchers often intuitively select chlorides or bromides for substitution reactions based on bond dissociation energies (C-Cl < C-F). However, in

-

Causality: The reaction proceeds via an Addition-Elimination mechanism.[2][4]

-

Step 1 (Rate Limiting): The phenoxide attacks the ipso-carbon. The fluorine atom’s strong inductive effect (-I) lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at this carbon, facilitating attack and stabilizing the negative charge in the transition state.

-

Step 2 (Fast): Re-aromatization and loss of fluoride.[4]

Substrate Analysis

| Component | Role | Properties & Considerations |

| 2-Fluorobenzonitrile | Electrophile | Activation: The ortho-cyano group (-CN) is a strong electron-withdrawing group (EWG), essential for stabilizing the Meisenheimer complex. Risk: Volatile; toxic if hydrolyzed to cyanide salts. |

| 4-Nitrophenol | Nucleophile | Acidity: |

| Base ( | Proton Scavenger | Choice: Weak bases are sufficient due to the acidity of nitrophenol. Carbonates buffer the HF generated (as KF/KHF2). |

| Solvent (DMF/DMSO) | Medium | Requirement: Polar Aprotic. Must solvate the cation ( |

Pathway Visualization

Caption: The reaction proceeds via an addition-elimination pathway. The high electronegativity of Fluorine accelerates the first, rate-determining step.

Detailed Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[7][8][9][10] | Mass/Vol (Example) |

| 2-Fluorobenzonitrile | 121.11 | 1.0 | 1.21 g (10 mmol) |

| 4-Nitrophenol | 139.11 | 1.1 | 1.53 g (11 mmol) |

| Potassium Carbonate ( | 138.21 | 1.5 | 2.07 g (15 mmol) |

| DMF (Anhydrous) | Solvent | N/A | 20 mL (0.5 M) |

Step-by-Step Procedure

Phase 1: Preparation

-

Drying: Ensure

is anhydrous. If clumpy or old, grind to a fine powder and dry in an oven (120°C) or under vacuum to remove water. Water poisons -

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen/argon line (recommended but not strictly required if solvent is dry).

Phase 2: Reaction

-

Charging: Add 4-Nitrophenol (1.53 g) and

(2.07 g) to the flask. -

Solvation: Add anhydrous DMF (20 mL). Stir at room temperature for 10–15 minutes.

-

Observation: The solution will turn bright yellow/orange as the 4-nitrophenoxide anion is generated.

-

-

Addition: Add 2-Fluorobenzonitrile (1.21 g) in one portion.

-

Heating: Heat the reaction mixture to 90°C .

-

Note: Do not exceed 140°C to avoid decomposition of the solvent or nitrile.

-

-

Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.

-

Time: Reaction is typically complete within 3–6 hours. Look for the disappearance of the fluorobenzonitrile spot.

-

Phase 3: Workup & Purification

-

Quench: Cool the mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring.

-

Precipitation: The product is highly hydrophobic and should precipitate as an off-white to pale yellow solid.

-

If solid forms: Filter via Buchner funnel, wash with water (3 x 20 mL) to remove DMF and salts.

-

If oil forms:[8] Extract with Ethyl Acetate (3 x 30 mL). Wash organics with water (2x) and brine (1x). Dry over

and concentrate.

-

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or minimal hot Ethanol.

Workflow Diagram

Caption: Operational workflow for the synthesis of 2-(4-nitrophenoxy)benzonitrile.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet Solvent/Base | Water solvates the phenoxide, reducing nucleophilicity. Use fresh anhydrous DMF and dry |

| Slow Reaction | "Ortho" Sterics | While activated, the ortho-CN group adds steric bulk. Increase Temp to 110°C or switch to |

| Dark Impurities | Thermal Decomposition | DMF decomposes >140°C. Keep temp <100°C. Ensure inert atmosphere ( |

| Product is Oily | Residual DMF | DMF is hard to remove. Wash organic layer thoroughly with water during extraction, or use a heptane azeotrope on the rotovap. |

Safety & Compliance (E-E-A-T)

-

Cyanide Hazard: While the nitrile group is covalently bound, combustion or strong acid hydrolysis can release HCN. Do not mix waste streams with strong acids.

-

HF Generation: The reaction produces KF. While not free HF gas, the reaction medium contains fluoride ions. Avoid glass etching in very large scale-ups (use glass-lined steel or Hastelloy).

-

Nitrophenols: Toxic and skin-staining. Wear double nitrile gloves.

References

-

March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter on Nucleophilic Aromatic Substitution - discussion of the "Element Effect").

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Cyclic Secondary Amines. Chemical Reviews, 49(2), 273–412.

reactivity order F > Cl). -

Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Contextual comparison between metal-free

and metal-catalyzed ether synthesis). -

BenchChem. (2025).[1] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr). (Practical protocols for fluorobenzonitrile derivatives).

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 5. chegg.com [chegg.com]

- 6. quora.com [quora.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

Nucleophilic aromatic substitution conditions for diaryl ethers

Application Note: High-Efficiency Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution (

Executive Summary

The synthesis of diaryl ethers is a cornerstone transformation in medicinal chemistry, essential for generating pharmacophores found in vancomycin, sorafenib, and numerous agrochemicals. While metal-catalyzed cross-couplings (Ullmann/Buchwald-Hartwig) are popular, Nucleophilic Aromatic Substitution (

This guide provides a scientifically grounded protocol for optimizing

Mechanistic Principles & Logic

Unlike

The "Fluorine Anomaly":

In

-

Reasoning: The rate-determining step (RDS) is the initial nucleophilic attack (Addition), not the bond breaking (Elimination).[4]

-

Causality: Fluorine’s high electronegativity lowers the energy of the LUMO at the ipso-carbon, accelerating the attack and stabilizing the anionic intermediate.[4]

Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical Meisenheimer intermediate.[3][4]

Caption: The

Critical Parameter Optimization

Success in

Table 1: Leaving Group Reactivity in

| Leaving Group (X) | Relative Rate | Mechanistic Explanation |

| Fluorine (-F) | Fastest | High electronegativity stabilizes the transition state of the nucleophilic attack.[4] |

| Nitro (-NO₂) | Fast | Can act as a leaving group in specific cases (Kaplan-Shein reaction), often competing with halogens. |

| Chlorine (-Cl) | Moderate | Standard balance of cost vs. reactivity. |

| Bromine (-Br) | Slow | Weaker induction than F/Cl; bond weakness does not help in the RDS.[4] |

| Iodine (-I) | Slowest | Poor induction makes the ring less electrophilic.[4] |

Table 2: Solvent Selection & The "Naked Anion" Effect

| Solvent | Class | Utility | Risk/Note |

| DMSO | Polar Aprotic | Gold Standard. Solvates cations ( | Thermal instability >120°C. Difficult to remove (high BP).[4] |

| DMF/NMP | Polar Aprotic | Good alternatives to DMSO.[4] | Reprotoxic. DMF can decompose to dimethylamine, causing side reactions. |

| Acetonitrile | Polar Aprotic | Used with | Lower boiling point limits high-temp reactions.[4] |

| 2-MeTHF | Green Aprotic | Sustainable alternative.[4][5] | Lower polarity; may require phase transfer catalysts (e.g., 18-crown-6). |

Experimental Protocols

Protocol A: Standard Bench-Scale Synthesis (Activated Substrates)

Best for: Substrates with strong Electron Withdrawing Groups (EWGs) like -NO₂, -CN, -CF₃ in ortho/para positions.

Reagents:

-

4-Fluoronitrobenzene (1.0 equiv)

-

Phenol derivative (1.1 equiv)

-

Potassium Carbonate (

) (1.5 - 2.0 equiv) -

Solvent: DMSO or DMF (0.5 M concentration)[4]

Step-by-Step Workflow:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.1 equiv) in DMSO.

-

Deprotonation: Add

(1.5 equiv).[4] Stir at room temperature for 15–30 minutes. Note: This pre-stir ensures formation of the phenoxide nucleophile.[4] -

Addition: Add the Aryl Fluoride (1.0 equiv) in one portion.

-

Reaction: Heat the mixture to 80–100°C . Monitor via TLC or LC-MS.

-

Workup: Cool to RT. Pour the reaction mixture into ice-water (5x reaction volume).

-

Observation: The product usually precipitates as a solid.[4]

-

-

Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with water (to remove DMSO) and brine, dry over

, and concentrate.

Protocol B: The "Cesium Effect" for Challenging Substrates

Best for: Less activated rings (e.g., only one weak EWG) or sterically hindered phenols.

Scientific Rationale: Cesium (

Reagents:

-

Phenol (1.2 equiv)

-

Cesium Carbonate (

) (1.5 equiv) -

Solvent: DMSO or NMP[4]

Step-by-Step Workflow:

-

Setup: Flame-dry the glassware. Moisture inhibits the "naked" anion effect.[4]

-

Mixing: Combine Aryl Halide, Phenol, and

in DMSO (1.0 M - high concentration aids rate). -

Thermal Activation: Heat to 120–140°C .

-

Monitoring: If conversion stalls, add 10 mol% 18-Crown-6 or TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst to solubilize the carbonate further.[4]

-

Quench: Dilute with water and extract with DCM (Dichloromethane).

is expensive; optimize scale carefully.[4]

Decision Logic & Optimization Pathway

Use the following flowchart to determine the optimal conditions for your specific substrate.

Caption: Decision tree for selecting

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal.

).[4][7] Retrieved from [Link] -

Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful inorganic base in organic synthesis.[4] Journal of Practical Chemistry. (General reference to Cs effect).

-

Organic Process Research & Development. (2015). Survey of Solvent Usage in Papers... (Context on solvent selection). Retrieved from [Link]

-

Henderson, A. S., et al. (2015).[8] Nucleophilic Aromatic Substitution (

) as an Approach to Challenging Carbohydrate–Aryl Ethers.[4][7][8][9] Organic Letters.[4][8] Retrieved from [Link][9]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. old.inno-chem.com.cn [old.inno-chem.com.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Using K2CO3 in DMF for 2-(4-Nitrophenoxy)benzonitrile synthesis

Application Note: AN-2026-S04

Topic: Scalable Synthesis of 2-(4-Nitrophenoxy)benzonitrile via

Executive Summary

This technical guide details the optimized protocol for synthesizing 2-(4-nitrophenoxy)benzonitrile , a critical biaryl ether scaffold used in the development of non-steroidal anti-inflammatory drugs (NSAIDs), herbicides, and kinase inhibitors.

The method utilizes a Nucleophilic Aromatic Substitution (

Reaction Mechanism & Rationale

The Chemical Pathway

The synthesis proceeds via an addition-elimination mechanism (

Key Mechanistic Steps:

-

Deprotonation:

deprotonates 4-nitrophenol ( -

Nucleophilic Attack: The phenoxide attacks the ipso-carbon of 2-fluorobenzonitrile.

-

Intermediate Stabilization: The negative charge is delocalized onto the nitrile group (and ring), forming a Meisenheimer complex.

-

Aromatization: Loss of the fluoride ion restores aromaticity, yielding the biaryl ether.

Pathway Visualization

Figure 1: Mechanistic flow of the base-mediated

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Purity | Role |

| 2-Fluorobenzonitrile | 121.11 | 1.0 | >98% | Electrophile |

| 4-Nitrophenol | 139.11 | 1.1 | >99% | Nucleophile |

| Potassium Carbonate ( | 138.21 | 1.5 | Anhydrous | Base |

| DMF (N,N-Dimethylformamide) | 73.09 | -- | Anhydrous (<0.1% | Solvent |

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile (In Situ)

-

Charge a dry 3-neck round-bottom flask (equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet) with 4-nitrophenol (1.1 equiv) and anhydrous

(1.5 equiv) . -

Add DMF (5 mL per mmol of substrate) via syringe.

-

Stir at room temperature for 15 minutes. Observation: The suspension will turn bright yellow/orange as the phenoxide forms.

Step 2: Addition of Electrophile

-

Add 2-fluorobenzonitrile (1.0 equiv) directly to the stirring suspension.

-

Heat the mixture to 90°C using an oil bath.

-

Monitor the reaction by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.

-

Target Time: 4–6 hours.

-

Completion: Disappearance of 2-fluorobenzonitrile (

) and appearance of product (

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Quench: Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring. The product should precipitate as a solid.

-

Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.

-

Wash: Wash the filter cake with water (

) to remove residual DMF and inorganic salts ( -

Drying: Dry the crude solid in a vacuum oven at 45°C for 4 hours.

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in minimum boiling Ethanol (EtOH) or a Toluene/Heptane mixture.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the crystals to obtain pure 2-(4-nitrophenoxy)benzonitrile.

Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Impact on Quality |

| Solvent Water Content | Must be <0.1% | Water competes as a nucleophile, hydrolyzing the nitrile to an amide or acid. Use molecular sieves if unsure. |

| Base Particle Size | Powdered/Micronized | Coarse |

| Temperature | 85°C - 95°C | <80°C: Reaction stalls. >110°C: Risk of nitrile hydrolysis or ether cleavage. |

| Stoichiometry | 1.1 eq Phenol | Slight excess of phenol ensures complete consumption of the more expensive fluorinated starting material. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Safety & Handling (HSE)

-

DMF (Dimethylformamide): Potent liver toxin and teratogen. Readily absorbed through the skin. Must be handled in a fume hood with butyl rubber gloves.

-

2-Fluorobenzonitrile: Causes skin and eye irritation. Reacts with water at high temperatures to release HF traces if acidic conditions arise (unlikely here, but caution is advised).

-

Cyanide Hazard: While the nitrile group is stable under these conditions, thermal decomposition (fire) can release HCN. Do not mix with strong acids.

-

Waste Disposal: The aqueous filtrate contains DMF and potassium fluoride (KF). Dispose of as halogenated organic waste.

References

-

RSC Advances (2014).Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes. (Protocol for

using -

Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution.

-

National Institutes of Health (NIH). Synthesis and Structure-Activity Relationships of 2-Phenoxybenzamides. (Detailed experimental data for phenoxy-benzonitrile analogues).

-

BenchChem. Comparative Guide to 2-Fluorobenzonitrile and 4-Fluorobenzonitrile in Synthesis.

Sources

- 1. Benzonitrile - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

Application Note: Microwave-Assisted Synthesis of 2-(4-Nitrophenoxy)benzonitrile

Executive Summary

This application note details a high-efficiency protocol for the synthesis of 2-(4-nitrophenoxy)benzonitrile via microwave-assisted nucleophilic aromatic substitution (

The protocol described herein utilizes microwave irradiation to accelerate the reaction kinetics, reducing synthesis time to under 20 minutes while achieving yields

Key Advantages:

-

Reaction Time: Reduced from 16 hours (thermal) to 15 minutes.

-

Purity:

crude purity, minimizing downstream purification. -

Metal-Free: Eliminates the need for Copper/Palladium catalysts.

Scientific Foundation & Mechanism

The Challenge of Deactivated Systems

The synthesis of 2-(4-nitrophenoxy)benzonitrile involves coupling 2-fluorobenzonitrile (electrophile) and 4-nitrophenol (nucleophile). This presents a specific kinetic challenge:

-

Weak Nucleophile: 4-Nitrophenol (

) forms the 4-nitrophenoxide anion. However, the nitro group strongly delocalizes the negative charge, making the oxygen center a poor nucleophile. -

Steric/Electronic Barrier: While the nitrile group on the electrophile activates the ring, the reaction still requires significant energy to overcome the activation barrier for the formation of the Meisenheimer complex.

Microwave-Assisted Mechanism

Microwave irradiation (

Why Fluorine?

Unlike

Mechanistic Pathway (Visualization)

Figure 1: The

Materials & Instrumentation

Reagents

| Reagent | CAS | Role | Purity Requirement |

| 2-Fluorobenzonitrile | 394-47-8 | Electrophile | |

| 4-Nitrophenol | 100-02-7 | Nucleophile | |

| Potassium Carbonate ( | 584-08-7 | Base | Anhydrous, granular |

| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Anhydrous ( |

Instrumentation

-

Microwave Reactor: Single-mode synthesis system (e.g., CEM Discover or Anton Paar Monowave).

-

Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.

-

Temperature Control: IR sensor required; Fiber optic probe recommended for precise internal temp monitoring.

Experimental Protocol

Pre-Reaction Preparation

Critical Step: Ensure all reagents are dry. Water acts as a competing nucleophile and can hydrolyze the nitrile group to an amide (

-

Dry

in an oven at -

Use a fresh bottle of anhydrous DMF.

Synthesis Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Step-by-Step Procedure

-

Charging: To a 10 mL microwave process vial equipped with a magnetic stir bar, add:

-

4-Nitrophenol (

, -

Potassium Carbonate (

, -

2-Fluorobenzonitrile (

, -

DMF (

)

-

-

Sealing: Crimp the vial with a PTFE-lined cap. Vortex for 30 seconds to suspend the base.

-

Irradiation: Place in the microwave reactor. Program the following method:

-

Mode: Standard/Dynamic

-

Temperature:

[2] -

Ramp Time: 2:00 minutes

-

Hold Time: 15:00 minutes

-

Pressure Limit: 250 psi (Safety cutoff)

-

Power: Max 200W (System will modulate to maintain temp)

-

Stirring: High

-

-

Workup:

-

Allow the vial to cool to

. -

Pour the reaction mixture slowly into

of crushed ice/water with vigorous stirring. The product should precipitate immediately as an off-white to pale yellow solid. -

Note: If oil forms, scratch the beaker sides with a glass rod to induce crystallization.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash with cold water (

) to remove residual DMF and salts. -

Dry in a vacuum oven at

for 4 hours. -

Optional: Recrystallize from Ethanol if higher purity is required.

-

Results & Analysis

Comparison: Thermal vs. Microwave

| Parameter | Conventional Thermal Reflux | Microwave Protocol |

| Temperature | ||

| Time | 16 Hours | 15 Minutes |

| Yield | ||

| Purity (LCMS) | ||

| Energy Usage | High (Overnight heating) | Low (0.05 kWh) |

Characterization Data (Expected)

-

Appearance: Pale yellow solid.

-

Melting Point:

. -

IR (

): 2230 ( -

1H NMR (DMSO-

): Distinct doublets for the p-substituted nitrophenol ring and multiplets for the benzonitrile ring.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Unreacted SM | Temperature too low or Base inactive. | Increase Temp to |

| Hydrolysis Product (Amide) | Wet solvent or reagents. | Use fresh anhydrous DMF. Store |

| Dark/Tarred Product | Thermal decomposition (Hotspots). | Ensure vigorous stirring. Use "PowerMax" or simultaneous cooling (compressed air) during heating to prevent overshoot. |

| Pressure Errors | Solvent vapor pressure too high. | Switch solvent to DMSO (lower vapor pressure) or reduce fill volume. |

References

-

Comparison of Thermal vs. Microwave: Li, F., et al. "Microwave-assisted synthesis of diaryl ethers without catalyst." Organic Letters, 2003, 5(12), 2169-2171.[3]

- Mechanistic Insight ( ): Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991. (Standard Text for Mechanism).

-

General Microwave Protocol: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250-6284.

- Green Chemistry Aspects: Bogdal, D. "Microwave-assisted organic synthesis: one hundred reaction procedures." Elsevier, 2005.

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted synthesis of diaryl ethers without catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Cyclization Strategies for Dibenzoxazepine Precursors

This Application Note is designed to guide researchers through the synthesis and utilization of 2-(4-Nitrophenoxy)benzonitrile and its structural isomers.

While the specific para-nitro isomer requested (2-(4-nitrophenoxy)benzonitrile) is a valuable chemical building block, it is critical to note from a mechanistic standpoint that the bioactive dibenzoxazepine core (found in antipsychotics like Loxapine and Amoxapine) typically requires the 2-(2-nitrophenoxy) substitution pattern to facilitate the intramolecular cyclization.[1][2]

This guide details the synthesis of the requested molecule while providing the necessary "Expertise" context on how to steer the chemistry toward the tricyclic dibenzoxazepine scaffold.

Abstract & Strategic Overview

Dibenzoxazepines are a privileged scaffold in medicinal chemistry, serving as the core for atypical antipsychotics (e.g., Loxapine, Amoxapine) and emerging anti-cancer agents.[2] The synthesis hinges on the construction of the diaryl ether linkage followed by an intramolecular ring closure.[2]

This protocol details the Nucleophilic Aromatic Substitution (

Key Chemical Pathway

The synthesis follows a three-phase logic:

-

Coupling: Formation of the ether bridge via base-mediated

.[2] -

Activation: Reduction of the nitro group to a nucleophilic aniline.[2]

-

Cyclization: Intramolecular attack of the amine on the nitrile (requires ortho geometry).[2]

Mechanistic Workflow (Pathway Analysis)

The following diagram illustrates the divergent pathways based on the regiochemistry of the starting nitrophenol.

Figure 1: Divergent synthesis pathways.[1][2] Path A yields the requested linear intermediate.[2] Path B yields the cyclization-competent precursor for drugs like Loxapine.[1][2]

Protocol A: Synthesis of 2-(4-Nitrophenoxy)benzonitrile

This protocol utilizes a standard

Reagents & Equipment[1][3][4][5][6]

-

Substrate 1: 2-Fluorobenzonitrile (1.0 equiv) [CAS: 394-47-8][1][2]

-

Substrate 2: 4-Nitrophenol (1.1 equiv) [CAS: 100-02-7][1][2]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv).[2][3] -

Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous).[2]

-

Atmosphere: Nitrogen or Argon.[2]

Step-by-Step Methodology

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, charge 4-Nitrophenol (13.9 g, 100 mmol) and anhydrous

(27.6 g, 200 mmol). -

Solvation: Add DMF (100 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion (solution will turn bright yellow/orange).

-

Addition: Add 2-Fluorobenzonitrile (12.1 g, 100 mmol) in a single portion.

-

Reaction: Heat the mixture to 80–90°C under an inert atmosphere. Monitor by TLC (30% EtOAc/Hexane) or HPLC.[2]

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into crushed ice/water (500 mL) with vigorous stirring. The product should precipitate as a solid.[2]

-

Filter the precipitate.[2]

-

Wash the cake with water (

mL) to remove residual DMF and salts.[2] -

Wash with cold ethanol (20 mL) to remove unreacted phenol.[2]

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 85–95% Characterization: 1H NMR should show the diagnostic diaryl ether protons and the absence of the fluorine coupling pattern.[2]

Protocol B: Reductive Cyclization to Dibenzoxazepine

Critical Note: This step is described for the 2-(2-nitrophenoxy) isomer, as this is the geometry required to form the tricyclic drug core.[1][2] If applying this to the 4-nitro isomer (Protocol A product), the result will be the linear amine, not the cycle.[2]

Reagents

-

Catalyst: 10% Palladium on Carbon (Pd/C) (5 wt% loading).[2]

-

Hydrogen Source:

gas (balloon or 1 atm). -

Solvent: Ethanol or Methanol.[2]

-

Cyclization Promoter: Polyphosphoric Acid (PPA) or

(for Step 2).[2]

Step-by-Step Methodology

Phase 1: Reduction (

)[2]

-

Dissolve the nitro-intermediate in Ethanol (0.1 M concentration).[2]

-

Add 10% Pd/C carefully under Argon flow.[2]

-

Purge with Hydrogen gas and stir at RT for 4–12 hours.

-

Filter through Celite to remove catalyst.[2] Evaporate solvent.[2][4][5]

Phase 2: Cyclization (Ring Closure)[2]

-

Method A (Thermal/Acidic):

-

Mix the amino-nitrile with Polyphosphoric Acid (PPA) (10 g per 1 g substrate).[1][2]

-

Heat to 100–110°C for 2–3 hours.

-

Mechanism:[5][6][7][8] The amine attacks the nitrile carbon, forming the 7-membered amidine ring.[2]

-

Quench with ice water and basify with NaOH to precipitate the 11-amino-dibenzo[b,f][1,4]oxazepine .[1][2]

-

-

Method B (Lactam Formation):

Data Summary & Optimization

| Parameter | Recommended Range | Impact on Yield |

| Solvent (Coupling) | DMF, DMSO, NMP | Polar aprotic solvents accelerate |

| Temperature (Coupling) | 80°C – 100°C | <80°C: Slow reaction.[2] >120°C: Risk of nitrile hydrolysis to amide.[2] |

| Base Choice | ||

| Isomer Geometry | Ortho vs. Para | Critical: Only ortho-nitro allows direct cyclization to dibenzoxazepine.[1][2] |

Safety & Handling (E-E-A-T)

-

Nitriles: 2-(4-Nitrophenoxy)benzonitrile contains a nitrile group.[1][2] While aryl nitriles are generally less toxic than alkyl nitriles, they can release cyanide upon metabolic processing or extreme heating.[2] Work in a well-ventilated fume hood.

-

Nitro Compounds: Potential explosion hazard if heated to dryness under pressure.[2] Always maintain an inert atmosphere during scale-up.

-

Phosphorus Oxychloride (

): If used for cyclization/chlorination, this is violently reactive with water.[2] Quench reactions slowly into ice. -

Waste Disposal: All aqueous waste from the coupling step contains DMF and fluorides; dispose of according to halogenated organic waste protocols.[2]

References

-

Synthesis of Loxapine and Amoxapine Analogs

-

General Nitrile Synthesis via

: -

Safety Data Sheet (4-(2-Nitrophenoxy)benzonitrile)

-

Dibenzoxazepine Pharmacology (Loxapine)

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amoxapine CAS#: 14028-44-5 [m.chemicalbook.com]

- 8. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: One-Pot Reductive Cyclization of 2-(4-Nitrophenoxy)benzonitrile for the Synthesis of Dibenzo[b,f]oxazepine Scaffolds

Application Note: One-Pot Reductive Cyclization of 2-(4-Nitrophenoxy)benzonitrile for the Synthesis of Dibenzo[b,f][1][2]oxazepine Scaffolds

Abstract

This application note details robust, one-pot protocols for the synthesis of functionalized dibenzo[b,f][1][2]oxazepine derivatives, key structural motifs in pharmacologically active compounds. Starting from the readily accessible precursor, 2-(4-nitrophenoxy)benzonitrile, we demonstrate efficient reductive cyclization cascades. The core transformation involves an in-situ reduction of the nitro group to a reactive amine, which subsequently undergoes an intramolecular cyclization with the nitrile moiety. Two primary methodologies are presented: a highly efficient palladium-catalyzed reaction using polymethylhydrosiloxane (PMHS) as a mild reducing agent, and a classic, cost-effective method employing iron in acidic media. This guide provides detailed, step-by-step protocols, mechanistic insights, optimization parameters, and troubleshooting advice tailored for researchers in synthetic chemistry and drug development.

Introduction

Dibenzo[b,f][1][2]oxazepine and its derivatives represent a class of privileged heterocyclic structures found in numerous antipsychotic and antidepressant drugs, such as Loxapine and Amoxapine. Their rigid, tricyclic framework is of significant interest to medicinal chemists for its ability to present substituents in a well-defined three-dimensional space. The strategic precursor, 2-(4-nitrophenoxy)benzonitrile, offers an ideal entry point to this scaffold. The molecule contains a diaryl ether linkage, a masked amino group (in the form of a nitro group), and an electrophilic nitrile function, all poised for a convergent cyclization event.

One-pot synthesis, where multiple reaction steps are conducted in a single reaction vessel, offers significant advantages in terms of operational simplicity, time and resource efficiency, and reduced chemical waste.[3][4] By avoiding the isolation and purification of intermediates, these processes enhance overall yield and align with the principles of green chemistry. This note focuses on harnessing the power of one-pot tandem reactions to convert 2-(4-nitrophenoxy)benzonitrile directly into valuable dibenzo-oxazepine products.

The Core Principle: A Reductive Cyclization Cascade

The central strategy detailed herein relies on a tandem reaction sequence initiated by the reduction of the aromatic nitro group. The nitro functionality serves as a stable, masked precursor to the highly nucleophilic amino group. Once generated in situ, the amine is immediately consumed in a rapid, intramolecular cyclization reaction with the adjacent nitrile group, ultimately forming the desired seven-membered heterocyclic ring after tautomerization. This cascade approach prevents the isolation of the potentially unstable amino-benzonitrile intermediate and streamlines the synthetic process.

Figure 1: Conceptual workflow of the one-pot reductive cyclization cascade. The intermediate is not isolated.

Protocol 1: Palladium-Catalyzed Reductive Cyclization

This protocol employs a palladium on carbon (Pd/C) catalyst in conjunction with polymethylhydrosiloxane (PMHS), a stable, inexpensive, and environmentally benign reducing agent. This system is known for its high chemoselectivity in reducing nitro groups in the presence of other reducible functionalities like nitriles.

Mechanistic Rationale

The reaction proceeds via a transfer hydrogenation mechanism. PMHS, in the presence of a palladium catalyst, serves as a source of hydride (H⁻). The palladium surface facilitates the reduction of the nitro group to an amine. The newly formed amine then performs a nucleophilic attack on the nitrile carbon. This intramolecular addition is often the rate-limiting step and can be facilitated by mild heating. The resulting imine intermediate rapidly tautomerizes to the more stable aromatic amine product, driving the reaction to completion.

Figure 2: Mechanistic pathway for the Pd-catalyzed reductive cyclization.

Experimental Protocol

Materials and Reagents

| Reagent | Supplier | Grade | Part Number |

| 2-(4-Nitrophenoxy)benzonitrile | Sigma-Aldrich | 98% | 459871 |

| Palladium on Carbon (10 wt. %) | Sigma-Aldrich | Degussa type E101 | 205699 |

| Polymethylhydrosiloxane (PMHS) | Sigma-Aldrich | Technical Grade | 176206 |

| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9% | 186562 |

| Ethyl Acetate (EtOAc) | Fisher Scientific | ACS Grade | E145-4 |

| Saturated Sodium Bicarbonate (aq.) | Fisher Scientific | Lab Grade | S233-500 |

| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% | M7506 |

| Celite® 545 | Sigma-Aldrich | --- | 22135 |

Step-by-Step Procedure

-

Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-(4-nitrophenoxy)benzonitrile (1.20 g, 5.0 mmol).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask to dissolve the starting material.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (60 mg, 5 mol% Pd loading) to the solution.

-

Scientist's Note: Pd/C can be pyrophoric. Handle in an inert atmosphere or add it carefully to the solvent-wetted substrate. Do not add dry catalyst to a dry flask.

-

-

Initiate Reaction: Begin vigorous stirring. Slowly add polymethylhydrosiloxane (PMHS) (1.5 mL, ~25 mmol, 5 equivalents) dropwise over 5 minutes. An exothermic reaction and gas evolution (hydrogen) may be observed.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C) using a heating mantle.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Quenching and Filtration: Once the starting material is consumed, cool the mixture to room temperature. Carefully quench the excess PMHS by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Work-up: Filter the mixture through a pad of Celite® 545 to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate (3 x 20 mL).

-

Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Dibenzo[b,f][1][2]oxazepin-11-amine as a solid.

Expected Yield: 80-90%.

Protocol 2: Iron-Mediated Reductive Cyclization

This classical approach utilizes inexpensive iron powder in an acidic medium, such as acetic acid or aqueous hydrochloric acid. It is a robust and scalable method, though it sometimes requires more rigorous purification than palladium-catalyzed reactions.

Mechanistic Rationale

This reaction is a variation of the Béchamp reduction. Iron metal, in the presence of an acid, acts as a single-electron reducing agent. The nitro group is reduced in a stepwise fashion to nitroso, hydroxylamino, and finally amino functionalities. The in-situ generated hydrochloric acid protonates the newly formed amine, creating an ammonium salt. Upon heating, the free amine is liberated in equilibrium, which then undergoes the same intramolecular cyclization onto the nitrile as described in Protocol 1. The iron oxides formed are removed during the aqueous workup.

Experimental Protocol

Materials and Reagents

| Reagent | Supplier | Grade | Part Number |

| 2-(4-Nitrophenoxy)benzonitrile | Sigma-Aldrich | 98% | 459871 |

| Iron Powder (<10 micron) | Sigma-Aldrich | 99+% | 44890 |

| Ethanol (EtOH) | Fisher Scientific | 200 Proof | A995-4 |

| Hydrochloric Acid (HCl) | Fisher Scientific | Certified ACS Plus | A144-500 |

| Sodium Hydroxide (NaOH) | Sigma-Aldrich | Reagent Grade | S8045 |

| Dichloromethane (DCM) | Fisher Scientific | ACS Grade | D37-4 |

Step-by-Step Procedure

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-nitrophenoxy)benzonitrile (2.40 g, 10.0 mmol) and ethanol (100 mL).

-

Reagent Addition: Add iron powder (2.80 g, 50.0 mmol, 5 equivalents).

-

Initiate Reaction: Begin vigorous stirring to create a fine suspension. Slowly add concentrated hydrochloric acid (1.0 mL) to the mixture.

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C) with a heating mantle. The mixture will turn dark grey or black.

-

Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 8-12 hours).

-

Work-up: Cool the reaction to room temperature. Carefully neutralize the mixture by adding 2 M aqueous sodium hydroxide (NaOH) solution until the pH is ~8-9.

-

Scientist's Note: Neutralization can be exothermic. Add the base slowly while cooling the flask in an ice bath.

-

-

Filtration: Filter the resulting slurry through a pad of Celite® to remove iron salts. Wash the pad thoroughly with dichloromethane (DCM, 3 x 30 mL).

-

Extraction: Combine the filtrate and washes in a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Expected Yield: 65-75%.

Data Comparison

| Parameter | Protocol 1 (Palladium-Catalyzed) | Protocol 2 (Iron-Mediated) |

| Yield | High (80-90%) | Moderate to Good (65-75%) |

| Reaction Time | Faster (4-6 hours) | Slower (8-12 hours) |

| Purity (Crude) | Generally cleaner | Contains inorganic salts |

| Reagent Cost | Higher (Palladium catalyst) | Lower (Iron powder) |

| Scalability | Good, but catalyst cost can be a factor | Excellent, very cost-effective |

| Green Chemistry | Uses benign reductant (PMHS) | Generates stoichiometric iron waste |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Reaction Stalls | Inactive catalyst (Pd/C) or insufficient reductant. | Use fresh, high-quality Pd/C. Add an additional portion of the reducing agent (PMHS or Fe/HCl). |

| Low Yield | Incomplete cyclization or side reactions. | Ensure the reaction is heated sufficiently to promote cyclization. Check for hydrolysis of the nitrile group. |

| Formation of Side Products | Over-reduction of the nitrile group. | Use a milder reducing system or lower the reaction temperature. For Protocol 1, PMHS is generally selective. |

| Difficult Purification | Incomplete removal of iron salts (Protocol 2). | Ensure the basic workup is thorough and wash the Celite pad extensively with an appropriate organic solvent. |

Conclusion

2-(4-Nitrophenoxy)benzonitrile is an excellent and versatile starting material for the efficient synthesis of the dibenzo[b,f][1][2]oxazepine core structure. The one-pot reductive cyclization methods presented here offer compelling advantages in step-economy and operational simplicity. The palladium-catalyzed protocol provides a high-yielding and clean route suitable for laboratory-scale synthesis of diverse analogs, while the iron-mediated method offers a robust, economical, and highly scalable alternative for large-scale production. The choice between these protocols can be guided by project-specific requirements regarding cost, scale, and purity.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]1]

-

Li, J., et al. (n.d.). The Synthesis of Carbazoles: Light-Promoted Tandem Coupling of Nitroarenes with Grignard Reagents. Supporting Information.[5]

-

Azli, N. A. M., et al. (2024). Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. ACS Omega.[3]

-

Merck & Co. (n.d.). Bucherer Carbazole Synthesis. The Merck Index Online.[2]

-

Reddy, P. S. N., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1.[6]

-

Söderberg, B. C. G., et al. (2022). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions, 111.[7]

-

Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Modern Chemistry & Applications, 5(229).[4]

-

Davies, I. W., et al. (2004). Theoretical evidence for oxygenated intermediates in the reductive cyclization of nitrobenzenes. The Journal of Organic Chemistry, 69(6), 2173-2178.[8]

Sources

- 1. Dibenzofuran synthesis [organic-chemistry.org]

- 2. Bucherer Carbazole Synthesis [drugfuture.com]

- 3. ikm.org.my [ikm.org.my]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. rsc.org [rsc.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 2-(4-Nitrophenoxy)benzonitrile Synthesis

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SNAR-OPT-042 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Electronic Match" Principle

Improving the yield of 2-(4-nitrophenoxy)benzonitrile requires a fundamental shift in how you view the reaction components. This is a classic Nucleophilic Aromatic Substitution (

The most common cause of low yield (<40%) is selecting the wrong electrophile/nucleophile pair.

The Critical Decision: Path A vs. Path B

To synthesize the target ether, you have two retrosynthetic disconnections.

-

Path A (The Common Mistake):

-

Nucleophile: 4-Nitrophenol[2]

-

Why it fails: 4-Nitrophenol is a poor nucleophile because the nitro group delocalizes the phenoxide's electron density. Furthermore, the nitrile group on the electrophile is only a moderate activator compared to a nitro group.

-

Path B (The High-Yield Route):

-

Electrophile: 1-Fluoro-4-nitrobenzene[4]

-

Nucleophile: 2-Hydroxybenzonitrile (Salicylonitrile)

-

Why it works: 1-Fluoro-4-nitrobenzene is a superior electrophile . The para-nitro group strongly activates the ring for

(far more than an ortho-cyano group). While 2-hydroxybenzonitrile is also a modulated nucleophile, the high reactivity of the fluoronitrobenzene drives the reaction to completion.

-

Recommendation: Unless you are restricted by inventory, switch to Path B . This guide focuses on optimizing Path B, with a subsection for salvaging Path A if necessary.

Optimized Experimental Protocol (Path B)

This protocol is designed for a 10 mmol scale. It utilizes the "Cesium Effect" to maximize phenoxide solubility and reactivity.

Reagents & Stoichiometry

| Component | Role | Eq. | Amount (10 mmol scale) | Notes |

| 2-Hydroxybenzonitrile | Nucleophile | 1.0 | 1.19 g | Dry thoroughly before use. |

| 1-Fluoro-4-nitrobenzene | Electrophile | 1.1 | 1.55 g | Slight excess ensures full consumption of the phenol. |

| Cesium Carbonate ( | Base | 1.5 | 4.88 g | Superior to |

| DMF (Anhydrous) | Solvent | -- | 20 mL (0.5 M) | Must be dry (<50 ppm |

Step-by-Step Workflow

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Deprotonation: Add 2-hydroxybenzonitrile and

to the flask. Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 minutes.-

Why: This pre-forms the cesium phenoxide species. You may see a color change (often yellow/orange).

-

-

Addition: Add 1-fluoro-4-nitrobenzene (liquid) dropwise via syringe.

-

Reaction: Heat the mixture to 80°C . Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[5][6]

-

Timeline: Reaction is typically complete in 2–4 hours.

-

Checkpoint: If the reaction stalls, raise temp to 100°C, but do not exceed 120°C to avoid nitrile degradation.

-

-

Workup (Precipitation Method):

-

Cool the mixture to RT.

-

Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

-

The product should precipitate as a solid.

-

Note: If an oil forms, extract with Ethyl Acetate (

mL), wash with 1M NaOH (to remove unreacted phenol), then Brine, and dry over

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

, 0-20% EtOAc in Hexanes).

Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see a new spot on TLC that is very polar. What is it?

Diagnosis: Nitrile Hydrolysis.

You likely generated the primary amide (2-(4-nitrophenoxy)benzamide).

Root Cause: Wet solvent or excessive temperature. Under basic conditions at high heat (

-

Use fresh, anhydrous DMF (or DMSO).

-

Lower the reaction temperature to 80°C.

-

Ensure the atmosphere is inert (

balloon).

Q2: The reaction is sluggish. Can I use Potassium Carbonate ( ) instead of Cesium?

Answer: Yes, but with caveats.

-

Increase temperature to 100–110°C.

-

Add 10 mol% 18-Crown-6 ether as a Phase Transfer Catalyst (PTC) to solubilize the potassium ion.

-

Grind the

into a fine powder before use to increase surface area.

Q3: I am forced to use Path A (2-Fluorobenzonitrile + 4-Nitrophenol). How do I make it work?

Answer: You are fighting thermodynamics, so you must use kinetic brute force.

-

Solvent: Switch to DMSO (higher dielectric constant stabilizes the Meisenheimer complex).

-

Temperature: Increase to 120–130°C .

-

Stoichiometry: Use 2.0 equivalents of the nucleophile (4-nitrophenol) to drive the reaction.

-

Warning: Expect difficult purification due to excess nitrophenol. You will need extensive 1M NaOH washes during workup to remove it.

Q4: The product is oiling out during the water pour. How do I get a solid?

Answer: This is common if residual DMF is present.

-

Fix: After pouring into water, stir the emulsion vigorously for 30–60 minutes. The oil often crystallizes upon prolonged contact with water as DMF diffuses out.

-

Seed: If you have a tiny amount of pure product, add a seed crystal to the oil/water mixture.

Diagnostic Logic Tree (Interactive Visualization)

Use this flow to diagnose your specific yield issue.

Caption: Decision matrix for diagnosing yield loss in

References & Data Sources

-

Nucleophilic Aromatic Substitution (

) Mechanism & Reactivity:-

Source: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-fluoronitrobenzene with nucleophiles." Chemical Reviews.

-

Relevance: Establishes the superior reactivity of 1-fluoro-4-nitrobenzene compared to benzonitriles due to the strong -M/-I effect of the p-nitro group.

-

-

The "Cesium Effect" in Ether Synthesis:

-

Source: Fieser, L. F., & Fieser, M. (Reagents for Organic Synthesis).

-

Relevance: Cesium carbonate is cited as the preferred base for phenol alkylation/arylation in DMF due to the "naked anion" effect, improving reaction rates for weak nucleophiles like cyanophenols.

-

-

Synthesis of Fluoronitrobenzene Derivatives:

-

Source: PubChem Compound Summary for 1-Fluoro-4-nitrobenzene .

-

Relevance: Confirms physical properties (MP, BP) and standard reactivity patterns used in the protocol.

-

[4]

-

-

Solubility & Workup Data:

-

Source: Chemister Database / CRC Handbook.

-

Relevance: Confirms benzonitrile derivatives have low water solubility, validating the precipitation workup method.

-

Sources

- 1. CAS 394-47-8: 2-Fluorobenzonitrile | CymitQuimica [cymitquimica.com]

- 2. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 3. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Page loading... [guidechem.com]

Overcoming steric hindrance in ortho-substituted diaryl ethers

Technical Support Center for Sterically Hindered Substrates

Status: Operational Ticket: #ORTHO-ETHER-001 Subject: Overcoming Steric Hindrance in Ortho-Substituted Diaryl Ethers Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Select Your Pathway

Before heating your reaction block, use this logic flow to determine the correct catalytic system. Steric hindrance in diaryl ethers is primarily a kinetic problem: the bulky ortho-groups prevent the metal center from effectively coordinating both partners or inhibit the final bond-forming step.

Figure 1: Decision matrix for selecting the optimal synthetic route based on electronic and steric parameters.

The Palladium Suite (Buchwald-Hartwig)

Best for: Extreme steric hindrance, electron-rich substrates, and late-stage functionalization.

The Mechanism: Why it Fails & How to Fix It

In sterically hindered couplings, the catalytic cycle does not fail at the oxidative addition step (adding the aryl halide). It fails at Reductive Elimination .

-

The Problem: The palladium center must bring two bulky aromatic rings close enough to form a bond. Steric repulsion pushes them apart.

-

The Solution: Use ligands with massive steric bulk (e.g., tBuBrettPhos, RockPhos). Counter-intuitively, adding more bulk to the ligand forces the two substrate rings together to relieve the strain in the coordination sphere, accelerating reductive elimination.

Recommended Protocol: The "Bulky-Phosphine" Standard

Validated for di-ortho substituted phenols and aryl halides.

| Component | Recommendation | Function |

| Pre-catalyst | [(cinnamyl)PdCl]₂ or Pd(OAc)₂ | Air-stable Pd(II) sources reduced in situ. |

| Ligand | RockPhos or tBuBrettPhos | RockPhos is superior for 2,6-disubstituted substrates. |

| Base | K₃PO₄ (finely ground) | Milder than NaOtBu; crucial for functional group tolerance. |

| Solvent | Toluene or Dioxane | Non-polar solvents often stabilize the active LPd(0) species. |

Step-by-Step Workflow

-

Charge: In a glovebox or under Argon, add Pd(OAc)₂ (2 mol%) and RockPhos (4 mol%) to a reaction vial.

-

Solvent: Add anhydrous Toluene (concentration 0.2 M). Stir for 1-2 mins to pre-form the catalyst complex (solution turns from orange to dark red/brown).

-

Substrates: Add Aryl Halide (1.0 equiv), Phenol (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Heat: Seal and heat to 100 °C for 16 hours.

-

Workup: Cool to RT, dilute with EtOAc, filter through a silica plug (to remove Pd), and concentrate.

Expert Insight: If using tBuBrettPhos, add 1-2 drops of water to the reaction. This ligand system often benefits from a trace amount of water to activate the base/catalyst interface [1].

The Copper Clinic (Ullmann-Ma)

Best for: Cost-sensitive scale-ups, moderate sterics, and substrates tolerant of high temperatures (100-120°C).

The Mechanism: Ligand Acceleration

Classical Ullmann requires 200°C. Modern variants use bidentate ligands to lower the activation energy. For hindered ethers, O,O-ligands (diketones) or N,N-ligands (amino acids) are essential to stabilize the Cu(III) intermediate.

Recommended Protocol: The "Modified Ma" Method

Validated for mono-ortho substituted systems.

| Component | Recommendation | Function |

| Catalyst | CuI (10 mol%) | Purify CuI before use (should be white, not off-white/green). |

| Ligand | TMHD (20 mol%) | 2,2,6,6-tetramethylheptane-3,5-dione. The steric bulk of the ligand matches the substrate. |

| Base | Cs₂CO₃ | The "Cesium Effect" improves solubility in organic solvents. |

| Solvent | NMP or DMF | High polarity is required to solubilize the inorganic base.[1] |

Step-by-Step Workflow

-

Charge: Add CuI (10 mol%), Aryl Iodide (1.0 equiv), Phenol (1.5 equiv), and Cs₂CO₃ (2.0 equiv) to a screw-cap tube.

-

Ligand: Add TMHD (20 mol%) and NMP (0.5 M).

-

Degas: Sparge with Argon for 5 minutes. Oxygen kills this catalytic cycle.

-

Heat: Heat to 110-120 °C for 20-24 hours.

-

Troubleshooting: If conversion stalls, add another 5 mol% CuI and 10 mol% Ligand after 12 hours.

The S_NAr Workbench (Metal-Free)

Best for: Highly electron-deficient aryl rings (e.g., ortho-nitro, para-cyano) with steric bulk.

The Logic: Fluorine is King

For sterically hindered S_NAr, Aryl Fluorides are vastly superior to Chlorides or Bromides.

-

Reasoning: The highly electronegative Fluorine lowers the energy of the LUMO at the ipso-carbon, making the initial nucleophilic attack (the rate-determining step) faster, even with steric blocking.

Protocol

-

Substrates: Aryl Fluoride (1.0 equiv) + Bulky Phenol (1.1 equiv).

-

Base: K₂CO₃ (2.0 equiv) in DMSO or DMF .

-

Temp: 80-100 °C.

-

Note: If the aryl ring has two EWGs (e.g., 2,4-dinitro), this reaction can often proceed at Room Temperature.

Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields are <10%.

Diagnosis: Catalyst decomposition ("Pd-Black" formation). Fix:

-

Check Oxygen: Are you strictly anaerobic? Bulky phosphines oxidize easily.

-

Ligand:Pd Ratio: Increase from 1:1 to 2:1 or 3:1. Excess ligand stabilizes the metal center.

-

Switch Source: Move from Pd(OAc)₂ to a precatalyst like G3-XantPhos or G3-RockPhos which protects the active species until heating.

Q2: I see the "De-halogenated" starting material (Ar-H) instead of the ether.

Diagnosis:

-

Solvent: If using isopropanol or alcohols, stop. Switch to Toluene.

-

Base: Switch from NaOtBu (which can act as a hydride source) to K₃PO₄ or Cs₂CO₃.

Q3: Can I couple two ortho-substituted substrates (e.g., 2,6-dimethylphenol + 2-iodo-1,3-dimethylbenzene)?

Diagnosis: "The Impossible Coupling." Fix: This is extremely difficult.

-

Method: You MUST use Pd/RockPhos or Pd/BrettPhos .

-

Modification: Use the Aryl Bromide instead of Iodide. Paradoxically, the smaller Bromide atom creates less steric congestion in the transition state than the massive Iodide atom [2].

Visualizing the Steric Bottleneck

Figure 2: The Pd-Catalytic Cycle.[2] The yellow node represents the crowded intermediate where bulky ligands exert pressure to force the red step (Reductive Elimination).

References

-

Burgos, C. H., et al. (2006).[3] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects." Angewandte Chemie International Edition.

-

Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of Organic Chemistry.

-

Cai, Q., Zou, B., & Ma, D. (2006).[4] "Mild Ullmann-Type Biaryl Ether Formation Reaction by Combination of Ortho-Substituent and Ligand Effects." Angewandte Chemie.

-

Evans, D. A., et al. (1998).[3] "Copper(II)-promoted coupling of arylboronic acids and phenols."[5] Tetrahedron Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nobelprize.org [nobelprize.org]

- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 4. Mild Ullmann-type biaryl ether formation reaction by combination of ortho-substituent and ligand effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Validation & Comparative

Advanced HPLC Method Development for Benzonitrile Derivatives: A Comparative Guide

Executive Summary

Benzonitrile derivatives—characterized by a cyano group (-CN) attached to a benzene ring—are ubiquitous pharmacophores in drug development (e.g., Letrozole, Perampanel). However, they present distinct chromatographic challenges: high polarity , pi-acidity , and the frequent presence of positional isomers (ortho, meta, para) that co-elute on standard alkyl phases.

This guide moves beyond the standard "start with C18" approach. It provides a mechanistic comparison of stationary phases and solvent systems, demonstrating why Biphenyl and Pentafluorophenyl (PFP) chemistries often outperform C18 for this specific class of compounds.

Part 1: The Chemistry of Separation

To separate benzonitriles effectively, one must exploit their specific molecular behaviors rather than relying solely on hydrophobicity.

The Dipole & Pi-Acidity

The cyano group is strongly electron-withdrawing. This creates two critical effects:

-

Dipole Moment: The molecule becomes highly polar, often leading to poor retention on non-polar C18 phases (general "washout").

-

Pi-Acidity (Electron Deficiency): The benzene ring becomes electron-deficient. This makes it a perfect candidate for pi-pi (

-

The Isomer Challenge

Positional isomers (e.g., 2-cyanophenol vs. 4-cyanophenol) often have identical hydrophobicities (

Part 2: Comparative Column Performance

The following table synthesizes performance data for benzonitrile separations based on selectivity (

| Feature | C18 (Alkylsilane) | Biphenyl / Phenyl-Hexyl | PFP (Pentafluorophenyl) |

| Primary Mechanism | Hydrophobic Interaction | Dipole-Dipole + Charge Transfer + Shape Selectivity | |

| Isomer Selectivity | Low (Often co-elutes isomers) | High (Separates based on resonance) | Very High (Separates based on shape/fluorine interactions) |

| Retention of Polar Nitriles | Weak (Risk of elution in void volume) | Moderate to Strong | Strong (Due to dipole interactions) |

| Best For... | General impurities, simple mixtures | Positional isomers, aromatic mixtures | Halogenated benzonitriles, complex isomeric mixtures |

| Cost/Durability | Low / High Durability | Medium / Moderate Durability | High / Lower pH stability |

Mechanistic Insight: Why C18 Fails

In experiments involving tolunitrile isomers , C18 columns frequently show peak overlap between the meta- and para- isomers. This is because the methyl group's steric hindrance does not significantly alter the hydrophobic footprint presented to the C18 chains.

In contrast, a Biphenyl phase allows the benzonitrile rings to "stack" against the stationary phase rings. The position of the substituent (ortho/meta/para) disrupts this stacking ability to different degrees, creating massive selectivity differences.

Part 3: The Critical Role of Mobile Phase (The "Methanol Effect")

This is the most overlooked variable in nitrile separation.

The Rule: When using Phenyl or PFP columns for benzonitriles, Methanol (MeOH) is generally superior to Acetonitrile (ACN).

The Causality:

-

Acetonitrile (

): Contains a triple bond with its own -

Methanol (

): Is a protic solvent with no

Visualization: Solvent Interaction Mechanism

Caption: ACN suppresses pi-pi selectivity by competing for active sites. MeOH allows strong analyte-column interaction.

Part 4: Validated Experimental Protocol

Step 1: Column Screening Protocol